Coriamyrtin

Structure-Activity Relationship GABAₐ Receptor Pharmacology Neuroactive Sesquiterpene Lactones

Coriamyrtin (CAS 2571-86-0, C₁₅H₁₈O₅, MW 278.30) is a picrotoxane sesquiterpene γ-lactone and the principal neurotoxic principle isolated from Coriaria species (C. myrtifolia, C.

Molecular Formula C15H18O5
Molecular Weight 278.3 g/mol
Cat. No. B1213891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoriamyrtin
Synonymscoriamyrtin
coriamyrtine
Molecular FormulaC15H18O5
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C
InChIInChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8+,9+,10+,11-,13-,14+,15-/m0/s1
InChIKeyBWWDLKVKPVKBGJ-TWMZOSGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coriamyrtin Procurement Guide: Core Identity, Pharmacological Class, and Receptor Target Profile


Coriamyrtin (CAS 2571-86-0, C₁₅H₁₈O₅, MW 278.30) is a picrotoxane sesquiterpene γ-lactone and the principal neurotoxic principle isolated from Coriaria species (C. myrtifolia, C. japonica, C. ruscifolia, C. sinica). It belongs to the broader picrotoxinoid family of naturally occurring convulsants that act as non-competitive antagonists at ionotropic γ-aminobutyric acid type A (GABAₐ) receptors, thereby blocking GABA-gated chloride conductance [1]. First isolated in 1863 and structurally elucidated through a series of chemical and X-ray crystallographic studies, coriamyrtin shares the picrotoxane carbon skeleton with its closest structural and pharmacological relatives tutin, dihydrotutin, picrotoxinin, and picrotin [2].

Why Coriamyrtin Cannot Be Replaced by Tutin, Dihydrotutin, or Picrotoxin in Focused Research Applications


Despite their shared picrotoxane skeleton and common GABAₐ receptor target, coriamyrtin, tutin, dihydrotutin, and picrotoxin (picrotoxinin) are not functionally interchangeable. Structurally, coriamyrtin bears an isopropenyl group at C4—identical to the highly potent tutin—but lacks the C2 hydroxyl present in tutin; dihydrotutin instead carries an isopropyl substituent at C4, which is associated with markedly reduced GABAₐ antagonist potency across both mammalian and insect receptor systems [1]. Pharmacologically, coriamyrtin exhibits an intermediate rank-order potency on hippocampal GABAergic and glycinergic transmission (tutin > coriamyrtin > dihydrotutin), a substantially higher acute toxicity (2.4-fold lower LD₅₀) and a shorter duration of action compared with picrotoxin, and a wider barbiturate detoxification window [2][3]. In the solid state, coriamyrtin crystallizes in a different space group (P2₁2₁2₁, Z=4) from tutin (P1, Z=1), affecting solubility, stability, and formulation behavior [4]. These compound-specific differences preclude simple substitution and carry direct implications for experimental design, safety handling, and procurement specification.

Coriamyrtin Product-Specific Evidence: Quantifiable Differentiation Against Closest Analogs


C4 Isopropenyl vs. Isopropyl Substituent: Structural Basis for Differential GABAₐ Antagonist Potency Across Vertebrate and Insect Receptors

Coriamyrtin possesses an isopropenyl (–C(CH₃)═CH₂) moiety at the C4 position of the picrotoxane skeleton, a structural feature it shares with tutin (the most potent in-class GABAₐ antagonist) but not with dihydrotutin, which bears an isopropyl (–CH(CH₃)₂) group at the same position [1]. This single substituent difference at C4 correlates with a marked rank-order potency shift: on rat hippocampal neurons (13DIV), the inhibitory activity against both GABAergic and glycinergic transmission follows the order tutin ≥ coriamyrtin (both with isopropenyl) ≫ dihydrotutin (isopropyl), with dihydrotutin being the least potent inhibitor in the series [1]. The same C4 structure-activity relationship is conserved at insect GABA receptors (Drosophila RDLac homo-oligomers expressed in Xenopus oocytes), where tutin bearing isopropenyl is the most potent antagonist of the series [2]. This conservation establishes C4 unsaturation (sp² vs. sp³ hybridization) as a critical pharmacophoric determinant for picrotoxane-mediated GABA receptor blockade.

Structure-Activity Relationship GABAₐ Receptor Pharmacology Neuroactive Sesquiterpene Lactones

Acute Systemic Toxicity (LD₅₀) Compared with Picrotoxin: A 2.4-Fold Higher Potency in Mice

Coriamyrtin is substantially more toxic by intraperitoneal administration than the canonical convulsant picrotoxin in mice. The LD₅₀ of coriamyrtin (i.p., mouse) is 3 mg/kg [1][2], while the LD₅₀ of picrotoxin (i.p., mouse) is 7.2 mg/kg [3]. This represents a 2.4-fold higher acute systemic toxicity for coriamyrtin relative to picrotoxin on a mg/kg basis. The minimal convulsive dose (m.c.d.) and minimal lethal dose (m.l.d.) values for coriamyrtin have been determined across multiple species: in frogs (m.c.d. 1 mg/kg, m.l.d. 10 mg/kg, dorsal lymph sac), rats (m.c.d. 0.3 mg/kg, m.l.d. 1 mg/kg, s.c.), and rabbits (m.c.d. 0.14 mg/kg, m.l.d. 0.4 mg/kg, i.v.) in the foundational comparative study by Swanson and Chen [2].

Acute Toxicology Convulsant Safety Margin In Vivo Dosing

Duration of Convulsive Action: Faster Onset, Shorter Duration Compared with Picrotoxin

In a direct head-to-head pharmacological comparison, Swanson and Chen established that coriamyrtin exerts a convulsive action that is 'more prompt but shorter in duration than that of picrotoxin' [1]. This differentiated temporal profile was documented across frogs, mice, rats, and rabbits using both subcutaneous and intravenous routes. The same study further demonstrated that coriamyrtin 'exhibits a high degree of antidotal effectiveness' in barbiturate intoxication but is 'less enduring and effective than picrotoxin and necessitates closer watchfulness' [1]. Additionally, rapid detoxification of coriamyrtin occurs in vivo: rabbits tolerated up to 9.6 times the minimal convulsive dose when dosing was extended over four hours, indicating that cumulative effects are not significant [2].

Pharmacodynamics In Vivo Pharmacology Convulsant Kinetics

Solid-State Crystallographic Differentiation: Orthorhombic P2₁2₁2₁ (Z=4) vs. Triclinic P1 (Z=1) for Tutin

Single-crystal X-ray diffraction analyses of coriamyrtin and tutin, performed in the same study, revealed that these two closely related convulsants adopt fundamentally different crystal packing arrangements despite their shared picrotoxane skeleton and common GABAₐ binding site [1]. Coriamyrtin crystallizes in the orthorhombic space group P2₁2₁2₁ with Z=4 (four molecules per unit cell), while tutin crystallizes in the triclinic space group P1 with Z=1 (one molecule per asymmetric unit) [1]. Both crystal structures were solved and refined, and the optimized geometries from AM1 semi-empirical calculations and MacroModel force-field were found to be consistent with the crystallographic results [1]. The different crystal systems imply distinct intermolecular hydrogen-bonding networks, packing densities, and lattice energies, which directly influence melting point, solubility behavior, and long-term solid-state stability.

X-ray Crystallography Solid-State Chemistry Polymorph Screening

Barbiturate Reversal Differential: 12.5% Wider Detoxification Window for Coriamyrtin vs. Picrotoxin in Rabbits

Swanson and Chen investigated the capacity of the barbiturate 'Sodium Amytal' (amobarbital sodium) to antagonize the lethal effects of both coriamyrtin and picrotoxin in rabbits under identical experimental conditions [1]. 'Sodium Amytal' was able to detoxify 45 minimal fatal doses of coriamyrtin, compared with 40 minimal lethal doses of picrotoxin [1]. This yields a 12.5% greater detoxification capacity—i.e., a wider therapeutic window for pharmacological rescue—for coriamyrtin relative to picrotoxin. Conversely, coriamyrtin or picrotoxin could each detoxify 1¾ (but not 2) minimal lethal doses of 'Sodium Amytal,' indicating a symmetrical antagonism at this dosing level [1]. In a primate model, coriamyrtin was able to abolish barbiturate anesthesia and induce awakening following a minimal anesthetic dose of 'Sodium Amytal' in monkeys [1].

Antidotal Pharmacology Barbiturate Interaction Convulsant Detoxification

Coriamyrtin Best-Fit Research Application Scenarios: Evidence-Driven Selection for Procurement and Experimental Use


GABAₐ Receptor Structure-Activity Relationship Studies Requiring Defined Intermediate-Potency Picrotoxane Probes

Coriamyrtin, which shares the isopropenyl C4 pharmacophore with the most potent in-class compound tutin but lacks the C2 hydroxyl group, serves as an essential intermediate-activity probe for mapping the contribution of C2 and C4 substituents to GABAₐ receptor blockade. Its rank-order potency (tutin > coriamyrtin > dihydrotutin) on hippocampal neurons [1] and its conserved structure-activity relationship at insect GABA receptors [2] make it a critical bridging compound for studies that require a molecular tool occupying the midpoint of the picrotoxane activity spectrum.

Acute Seizure Induction Models Requiring Rapid Onset, Shorter Duration, and Barbiturate-Reversible Convulsions

Coriamyrtin's prompt convulsive onset, shorter duration of action compared with picrotoxin, and wider barbiturate detoxification window (45 vs. 40 minimal fatal doses neutralized by 'Sodium Amytal' in rabbits, a 12.5% advantage) [3] position it as the convulsant of choice for acute seizure protocols where controlled reversibility and reduced post-ictal mortality are paramount. Its cumulative-dose tolerance (rabbits survived 9.6× m.c.d. over 4 hours) [3] supports dose-escalation designs that would be more hazardous with longer-acting alternatives.

Crystallographic and Solid-State Comparative Analysis of Picrotoxane Sesquiterpene Lactones

The distinct crystal packing of coriamyrtin (orthorhombic P2₁2₁2₁, Z=4) versus tutin (triclinic P1, Z=1) [4] provides a structurally defined pair for investigating how subtle molecular differences (C2 hydroxylation) translate into macroscopic solid-state properties. Researchers engaged in co-crystallization, polymorphism screening, or formulation stability studies benefit from coriamyrtin's well-characterized single-crystal structure and its experimentally validated consistency between X-ray and computational (AM1, MacroModel) geometries [4].

Insect GABA Receptor Pharmacology and Picrotoxane-Based Insecticide Lead Optimization

Given that the C4 isopropenyl versus isopropyl structure-activity relationship is conserved between vertebrate and insect GABA receptors [2], coriamyrtin serves as a structurally defined, intermediate-activity reference standard for screening picrotoxane-derived insecticide candidates. Its 2.4-fold higher acute toxicity than picrotoxin [5] further underscores its relevance as a potency benchmark for target-based insecticide discovery programs where acute toxicity to pest species is a desired endpoint.

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